2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide
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Overview
Description
2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide is a halogenated derivative of a secondary amide bearing an aromatic substituent. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and methoxy functional groups attached to a phenyl ring. These functional groups impart specific chemical properties and reactivity to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide typically involves multiple steps. One common method starts with the acylation of an aromatic compound followed by halogenation. For instance, a Friedel-Crafts acylation can be used to introduce the propanamide group onto the aromatic ring. This is followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- N-(4-bromo-2-chlorophenyl)-3-(2-chloro-3-methoxyphenyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2,6-dichlorophenyl)propanamide
Uniqueness
2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide is unique due to the specific combination of bromine, chlorine, and methoxy groups on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-6(11)10(14)13-7-3-4-9(15-2)8(12)5-7/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQRVPOYMQTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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